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Compound of Interest

Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998 Get Quote

Disclaimer: Publicly available, experimentally determined spectroscopic data specifically for 2-
(nitrosomethyl)oxirane is limited. This guide provides predicted data and general

methodologies based on the analysis of analogous chemical structures, namely the oxirane

ring and the nitrosamine functional group. The information herein is intended to serve as a

reference for researchers, scientists, and drug development professionals in the spectroscopic

analysis of this and similar compounds.

Introduction
2-(Nitrosomethyl)oxirane is a small molecule of interest due to its combination of a reactive

epoxide ring and a potentially biologically active nitrosamine group. Understanding its structural

and electronic properties through spectroscopic techniques is crucial for its characterization,

reactivity studies, and potential applications in medicinal chemistry and materials science. This

technical guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry)

for 2-(nitrosomethyl)oxirane and provides generalized experimental protocols for their

acquisition.

Predicted Spectroscopic Data
Due to the absence of specific experimental spectra for 2-(nitrosomethyl)oxirane, the

following data tables are based on characteristic values for the constituent functional groups:

the oxirane (epoxide) ring and the N-nitrosamine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15158998?utm_src=pdf-interest
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Nitrosomethyl)oxirane

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Oxirane CH₂ 2.5 - 3.0 Multiplet

Oxirane CH 3.0 - 3.5 Multiplet

N-CH₂ 3.8 - 4.5 Singlet

Note: The chemical shifts are approximate and can be influenced by the solvent and the

electronic effects of the nitrosamine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Nitrosomethyl)oxirane

Carbon Atom Predicted Chemical Shift (δ, ppm)

Oxirane CH₂ 45 - 55

Oxirane CH 50 - 60

N-CH₂ 55 - 65

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 2-(Nitrosomethyl)oxirane
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

C-H (alkane) stretch 2850 - 3000 Medium-Strong

C-O (epoxide) stretch

(asymmetric)
~1250 Strong

Epoxide ring "breathing" ~950 - 810 Medium-Strong

N=O (nitrosamine) stretch 1430 - 1500 Strong

C-N stretch 1000 - 1250 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for 2-(Nitrosomethyl)oxirane

Analysis Predicted Value/Fragment

Molecular Weight (C₃H₆N₂O₂) 102.04 g/mol

Molecular Ion (M⁺) m/z 102

Major Fragment Ions [M-NO]⁺ (m/z 72), [M-CH₂NO]⁺ (m/z 57)

Protonated nitrosamine compounds often produce diagnostic fragment ions upon tandem mass

spectrometry (MS/MS). A common fragmentation pathway involves the loss of the NO radical

(30 Da).[1]

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data. The specific

parameters should be optimized for the instrument used and the nature of the sample.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup:

Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

Set the acquisition parameters, including the number of scans, pulse width, and relaxation

delay. For ¹³C NMR, a greater number of scans will be required due to the lower natural

abundance of the ¹³C isotope.

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum.

Phase and baseline correct the spectrum and integrate the signals (for ¹H NMR).

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide

(KBr) and press the mixture into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest.

Instrument Setup: Place the sample in the IR beam of an FTIR spectrometer.

Data Acquisition: Record the interferogram and perform a Fourier transform to obtain the IR

spectrum. A background spectrum of the salt plates or solvent should be acquired and

subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).
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Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is

a soft ionization technique often used for analyzing nitrosamine compounds.[1]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum. For fragmentation studies (MS/MS), a precursor ion is

selected and subjected to collision-induced dissociation to generate product ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a novel compound like 2-(nitrosomethyl)oxirane.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
(nitrosomethyl)oxirane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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